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December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of Benzo[d]oxazole-5-carbaldehyde. This heterocyclic building block is

of significant interest in medicinal chemistry and pharmaceutical research due to its versatile

reactivity and the diverse biological activities exhibited by its derivatives. This document

summarizes its known properties, provides likely experimental protocols, and visualizes its role

in relevant signaling pathways.

Core Properties of Benzo[d]oxazole-5-carbaldehyde
Benzo[d]oxazole-5-carbaldehyde, a key intermediate in the synthesis of various bioactive

compounds, possesses a unique molecular architecture that underpins its chemical reactivity

and biological significance.
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Property Value Source

IUPAC Name
1,3-benzoxazole-5-

carbaldehyde
[1]

CAS Number 638192-65-1 [1][2][3][4]

Molecular Formula C₈H₅NO₂ [1][2][3][4]

Molecular Weight 147.13 g/mol [1][2][3][4]

Canonical SMILES
C1=CC2=C(C=C1C=O)N=CO

2
[1]

InChI Key
NOZVUPWWWWWFEV-

UHFFFAOYSA-N
[1]

Synonyms

5-

Benzoxazolecarboxaldehyde,

Benzo[d]oxazole-5-

formaldehyde, Benzoxazole-5-

carbaldehyde

[2]

Appearance White to off-white solid [2][5]

Physicochemical Properties
Experimental data for some physicochemical properties of Benzo[d]oxazole-5-carbaldehyde
are not readily available in the literature. The table below includes predicted values from

computational models.
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Property Value Source

Boiling Point 271.1 ± 13.0 °C (Predicted) [2]

359.3 °C at 760 mmHg

(Predicted)
[5]

Density 1.322 ± 0.06 g/cm³ (Predicted) [2]

pKa -2.52 ± 0.10 (Predicted) [2]

XLogP3 1.1 [1]

Topological Polar Surface Area 43.1 Å² [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 1 [1]

Chemical Synthesis and Reactivity
The synthesis of Benzo[d]oxazole-5-carbaldehyde can be achieved through various methods

established for the formation of the benzoxazole core, followed by the introduction or

modification of the carbaldehyde group.

General Synthesis Protocol
A plausible and common method for the synthesis of benzoxazole derivatives involves the

condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its

derivative. For Benzo[d]oxazole-5-carbaldehyde, a likely precursor would be 3-amino-4-

hydroxybenzaldehyde.

Reaction Scheme:

Detailed Methodology:

Reactant Preparation: In a round-bottom flask, dissolve 3-amino-4-hydroxybenzaldehyde (1

equivalent) in a suitable solvent such as ethanol or a high-boiling point solvent like
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polyphosphoric acid (PPA).

Addition of Cyclizing Agent: Add the cyclizing agent, which could be a carboxylic acid

derivative like an orthoester or an acid chloride (1.1 equivalents). The choice of reagent will

influence the reaction conditions.

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If PPA is

used, the mixture is poured into ice-water to precipitate the product. If an organic solvent is

used, it is removed under reduced pressure.

Purification: The crude product is then collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel.

Chemical Reactivity
The chemical reactivity of Benzo[d]oxazole-5-carbaldehyde is primarily dictated by the

aldehyde functional group and the benzoxazole ring system.

Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo

a variety of reactions, including:

Condensation Reactions: With amines to form imines (Schiff bases) or with active

methylene compounds.

Reduction: Reduction to the corresponding alcohol (5-(hydroxymethyl)benzo[d]oxazole)

using reducing agents like sodium borohydride.

Oxidation: Oxidation to the corresponding carboxylic acid (benzo[d]oxazole-5-carboxylic

acid).

Benzoxazole Ring: The aromatic benzoxazole ring can undergo electrophilic aromatic

substitution reactions. The position of substitution will be directed by the existing

substituents.
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Spectroscopic Data (Predicted)
While experimental spectra for Benzo[d]oxazole-5-carbaldehyde are not readily available in

public databases, the expected spectral features can be predicted based on the analysis of

closely related benzoxazole derivatives.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the

aromatic protons on the benzoxazole ring.

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (-CHO) 9.5 - 10.5 Singlet (s)

Aromatic (H) 7.0 - 8.5
Doublet (d), Doublet of

Doublets (dd), Singlet (s)

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon

and the signals corresponding to the aromatic carbons of the benzoxazole core.

Carbon Expected Chemical Shift (δ, ppm)

Carbonyl (C=O) 180 - 190

Aromatic (C) 110 - 160

C-2 (Oxazole) 150 - 165

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the aldehyde and

the benzoxazole ring system.
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Functional Group Expected Wavenumber (cm⁻¹)

C=O (Aldehyde) ~1700 (strong)

C-H (Aldehyde) ~2850 and ~2750 (medium)

C=N (Oxazole) ~1650

C-O (Oxazole) ~1250

Aromatic C=C ~1600 and ~1475

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound (m/z = 147.13). Characteristic fragmentation patterns would likely

involve the loss of the carbonyl group (CO) and cleavage of the oxazole ring.

Biological Activity and Signaling Pathways
Derivatives of Benzo[d]oxazole-5-carbaldehyde have shown significant potential as

therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's

disease.[4] These compounds have been found to exert neuroprotective effects by modulating

key signaling pathways.[4]

Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway
In cellular models of Alzheimer's disease, synthetic derivatives of the benzo[d]oxazole scaffold

have been shown to protect against β-amyloid-induced neurotoxicity by modulating the

Akt/GSK-3β/NF-κB signaling pathway.[4] This pathway is crucial in regulating cell survival,

inflammation, and apoptosis.

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of

Alzheimer's disease. Its activation can lead to the hyperphosphorylation of tau protein, a

hallmark of the disease, and can also promote the production of pro-inflammatory cytokines

through the activation of the transcription factor NF-κB.[6] The PI3K/Akt signaling pathway is a

major upstream regulator of GSK-3β, where activated Akt phosphorylates and inhibits GSK-3β.

[7]
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Caption: Modulation of the Akt/GSK-3β/NF-κB signaling pathway by Benzo[d]oxazole

derivatives.

Safety and Handling
Benzo[d]oxazole-5-carbaldehyde should be handled with care in a laboratory setting. It is

recommended to use personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing

agents. For long-term storage, it is advisable to keep the compound under an inert atmosphere

at -20°C.[3]

Conclusion
Benzo[d]oxazole-5-carbaldehyde is a valuable and versatile chemical intermediate with

significant potential in drug discovery and development, particularly in the field of

neurotherapeutics. Its rich chemistry allows for the synthesis of a wide array of derivatives,

some of which have demonstrated promising biological activities. A thorough understanding of
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its physical and chemical properties, as detailed in this guide, is essential for its effective

utilization in research and development. Further experimental studies are warranted to fully

characterize its physicochemical properties and to explore the full therapeutic potential of its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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